

# Spectroscopic and Analytical Characterization of 5-Chloro-2-methoxynicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-methoxynicotinaldehyde

Cat. No.: B011808

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## Introduction

**5-Chloro-2-methoxynicotinaldehyde** is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs that are common in biologically active compounds. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its spectral and analytical characteristics for unambiguous identification and quality control. This technical guide provides a detailed overview of the analytical methodologies and expected spectral data for the characterization of this compound.

Disclaimer: Publicly available, experimentally verified spectral data for **5-Chloro-2-methoxynicotinaldehyde** (CAS No. 103058-88-4) is limited. The data presented in this guide is based on predictive models and data from the closely related isomer, 6-Chloro-4-methoxynicotinaldehyde, and should be used as a reference for experimental design and data interpretation.

## Chemical Structure and Properties

- IUPAC Name: 5-chloro-2-methoxypyridine-3-carbaldehyde
- Molecular Formula:  $C_7H_6ClNO_2$

- Molecular Weight: 171.58 g/mol
- CAS Number: 103058-88-4

## Predicted Spectral Data

The following tables summarize the predicted and comparative spectral data for **5-Chloro-2-methoxynicotinaldehyde**. These values are derived from computational models and analysis of structurally similar compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~8.2	d	1H	Pyridine Ring (H-6)
~7.9	d	1H	Pyridine Ring (H-4)
~4.0	s	3H	Methoxy (-OCH <sub>3</sub> )
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz			

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~188	Aldehyde Carbonyl (C=O)
~160	Pyridine Ring (C-2, C-O)
~150	Pyridine Ring (C-6)
~140	Pyridine Ring (C-4)
~125	Pyridine Ring (C-5, C-Cl)
~115	Pyridine Ring (C-3, C-CHO)
~54	Methoxy Carbon (-OCH <sub>3</sub> )
Solvent: CDCl <sub>3</sub> , Frequency: 100 MHz	

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~2950-2850	C-H Stretch	Methoxy, Aldehyde
~2830-2695	C-H Stretch	Aldehyde
~1710-1685	C=O Stretch	Aldehyde (Carbonyl)
~1600-1450	C=C and C=N Stretch	Pyridine Ring
~1250	C-O-C Asymmetric Stretch	Methoxy
~1050	C-O-C Symmetric Stretch	Methoxy
~850-750	C-Cl Stretch	Chloro

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Ion	Notes
171.0087	$[M]^+$ (for $^{35}\text{Cl}$ )	Molecular ion peak.
173.0058	$[M+2]^+$ (for $^{37}\text{Cl}$ )	Isotopic peak for chlorine, expected to be approximately one-third the intensity of the $[M]^+$ peak.
142	$[M-\text{CHO}]^+$	Loss of the formyl group.
128	$[M-\text{CO}-\text{CH}_3]^+$	Potential fragmentation pathway involving loss of carbon monoxide and a methyl radical.
Ionization Method: Electron Ionization (EI)		

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data for **5-Chloro-2-methoxynicotinaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation:
  - Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO}-\text{d}_6$ ).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Spectral Width: 0 to 200 ppm.
  - Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
  - Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
  - Ensure the ATR crystal is clean by taking a background spectrum.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure with the anvil to ensure good contact.
- Acquisition Parameters:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.

- Number of Scans: 16-32.

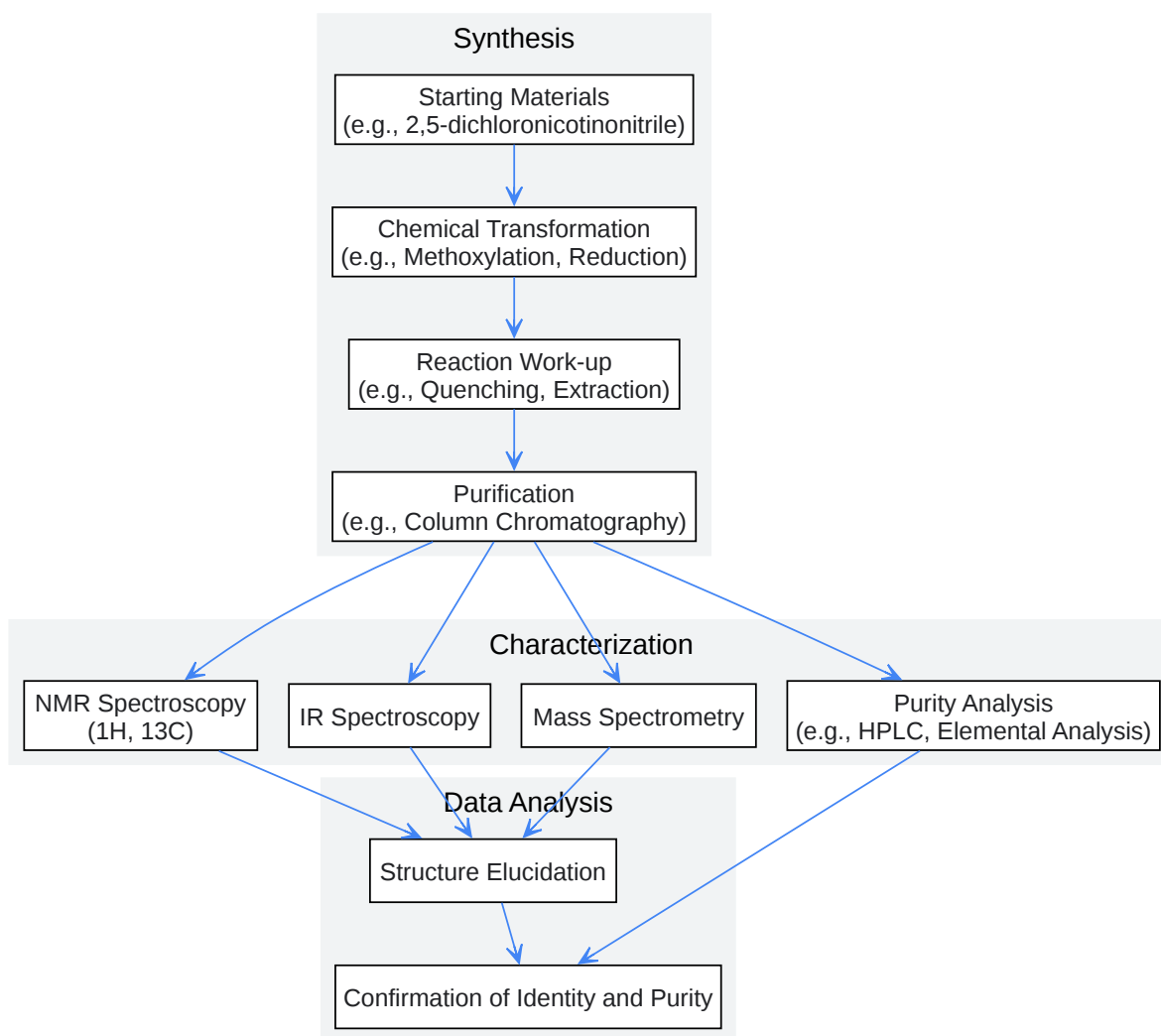
## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Sample Preparation (for ESI):
  - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
  - Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Acquisition Parameters (EI):
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40-300.
- Acquisition Parameters (ESI):
  - Ionization Mode: Positive.
  - Capillary Voltage: 3-4 kV.
  - Cone Voltage: 20-40 V.

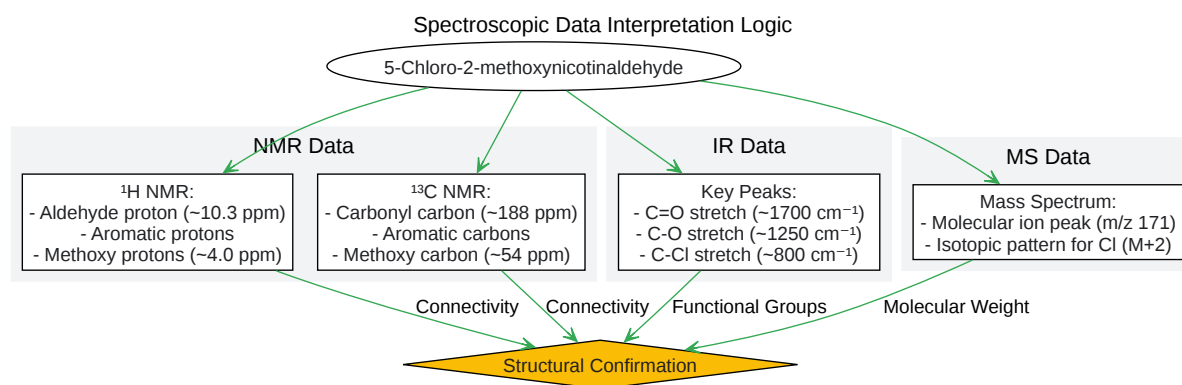
## Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of **5-Chloro-2-methoxynicotinaldehyde**.

## Synthesis and Characterization Workflow

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Caption: A general workflow for the synthesis and subsequent analytical characterization of an organic compound.



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Caption: Logical flow of how different spectroscopic data points contribute to the structural confirmation.

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